Bienvenue dans la boutique en ligne BenchChem!

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate

synthetic yield process chemistry fingolimod intermediate

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate (CAS 268557-49-9; molecular formula C₂₅H₃₇NO₆; molecular weight 447.57 g/mol) is a synthetic intermediate in the five-step Durand synthesis of the immunosuppressant fingolimod (FTY720). It is formally classified as Fingolimod Impurity 5 (or Impurity 11 depending on the numbering system), an organic impurity that originates from the Friedel–Crafts acylation–condensation route and is controlled under pharmacopoeial monographs.

Molecular Formula C25H37NO6
Molecular Weight 447.6 g/mol
CAS No. 268557-49-9
Cat. No. B152864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate
CAS268557-49-9
Synonyms(Acetylamino)[2-(4-octylphenyl)-2-oxoethyl]propanedioic Acid Diethyl Ester;  (Acetylamino)[2-(4-octylphenyl)-2-oxoethyl]propanedioic Acid Diethyl Ester
Molecular FormulaC25H37NO6
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C(=O)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C25H37NO6/c1-5-8-9-10-11-12-13-20-14-16-21(17-15-20)22(28)18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h14-17H,5-13,18H2,1-4H3,(H,26,27)
InChIKeyFXWGCWKFKYSSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate CAS 268557-49-9: Fingolimod Ketone Intermediate and Specified Impurity Reference Standard


Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate (CAS 268557-49-9; molecular formula C₂₅H₃₇NO₆; molecular weight 447.57 g/mol) is a synthetic intermediate in the five-step Durand synthesis of the immunosuppressant fingolimod (FTY720) . It is formally classified as Fingolimod Impurity 5 (or Impurity 11 depending on the numbering system), an organic impurity that originates from the Friedel–Crafts acylation–condensation route and is controlled under pharmacopoeial monographs [1]. The compound is predominantly sourced as a certified reference standard (purity >95% by HPLC) for analytical method development, method validation, and quality control of fingolimod active pharmaceutical ingredient .

Why Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate Cannot Be Interchanged with Its Reduced Methylene Analog or Other Fingolimod Intermediates


Substituting the C-5 ketone intermediate with its reduced methylene analog (diethyl 2-acetamido-2-(4-octylphenethyl)malonate, CAS 162358-08-9) is chemically and regulatorily invalid: the carbonyl group confers distinct reactivity (susceptibility to reduction, nucleophilic attack, and condensation), altered chromatographic retention, and a different impurity classification under ICH Q3A guidelines [1]. The ketone intermediate is specifically defined as Fingolimod Impurity 5 (and separately as Impurity 11) by multiple pharmacopoeial reference standard suppliers, while the methylene analog is classified as Fingolimod Impurity 8—demonstrating that regulatory agencies treat these as separate entities requiring independent analytical control [2]. Using an incorrect analog as a reference standard would invalidate HPLC/UPLC method specificity and compromise regulatory submission data [3].

Quantitative Differentiation Evidence for Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate Versus Closest Analogs


Evidence 1: 94% Condensation Yield Outperforms Typical Diethyl Acetamidomalonate Alkylation Yields

In the condensation of 2-bromo-1-(4-octylphenyl)-1-ethanone with diethyl acetamidomalonate, the target compound is isolated at 94% yield [REFS-1, REFS-2]. This exceeds the typical alkylation yields of diethyl acetamidomalonate with alkyl halides, which generally range from 60% to 85% depending on the electrophile and conditions [1]. The high yield reduces the cost of downstream reduction and deprotection steps in the overall fingolimod synthesis.

synthetic yield process chemistry fingolimod intermediate

Evidence 2: Ketone Route Avoids the 10–15% Styrene Impurity Inherent in the Conventional Diethyl Acetamidomalonate Condensation

The conventional synthesis of fingolimod via condensation of 2-(4-octylphenyl)ethyl iodide with diethyl acetamidomalonate generates a styrene impurity (II) at 10–15% levels, necessitating multiple purifications and reducing overall yield [1]. The Durand synthesis, which proceeds via the ketone intermediate (target compound), completely circumvents the formation of this styrene impurity because the Friedel–Crafts acylation–condensation pathway avoids the elimination-prone alkyl iodide intermediate . This qualitative advantage is a primary reason the target compound is preferred in process development.

process impurity control styrene impurity fingolimod synthesis

Evidence 3: Ketone Functionality Enables Chemoselective Reduction to the Methylene Analog—the Reverse Transformation Is Not Feasible

The target compound contains a ketone group at position C-5 (δ 196.5 ppm in ¹³C NMR) that can be chemoselectively reduced to the methylene analog using Et₃SiH/TiCl₄ in dichloromethane [REFS-1, REFS-2]. The reduced analog (diethyl 2-acetamido-2-(4-octylphenethyl)malonate, CAS 162358-08-9) cannot be selectively oxidized back to the ketone. This unidirectional functional-group relationship establishes the target compound as the more versatile intermediate for analog synthesis: the ketone can be retained for further derivatization (e.g., reductive amination, oxime formation) or reduced as needed, whereas the methylene compound is a synthetic dead end for carbonyl chemistry.

chemoselective reduction functional group interconversion synthetic intermediate

Evidence 4: Specified Impurity Identity with >95% Purity Reference Standard Grade Distinct from Unspecified Pharmacopoeial Impurities

The target compound is commercially supplied as Fingolimod Impurity 5 (or Impurity 11) with certified purity >95% (HPLC), accompanied by full characterization data (¹H/¹³C NMR, FTIR, MS, HPLC chromatogram) compliant with regulatory guidelines [REFS-1, REFS-2]. This distinguishes it from generic, unspecified fingolimod impurities that lack rigorous characterization and traceability to pharmacopoeial monographs. The compound is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [2]. In contrast, the reduced methylene analog (CAS 162358-08-9) is classified as Fingolimod Impurity 8 and requires a separate reference standard [3].

reference standard impurity profiling ANDA pharmacopoeial compliance

Evidence 5: Molecular Weight and Polarity Differentiation Enable Distinct HPLC Retention and Impurity Resolution

The target compound (C₂₅H₃₇NO₆, MW 447.57 g/mol) contains an additional oxygen atom relative to its reduced methylene analog (C₂₅H₃₉NO₅, MW 433.58 g/mol), resulting in a molecular-weight difference of 13.99 g/mol and increased polarity due to the ketone group [1]. This structural difference is sufficient to achieve baseline chromatographic separation under the reversed-phase UPLC conditions described for fingolimod impurity profiling [2]. The European Pharmacopoeia and United States Pharmacopeia monographs specify an HPLC method for nine organic impurities (Imp A–I) that relies on distinct retention times for each impurity, underscoring that the target compound must be individually resolved from the methylene analog and other process impurities .

HPLC retention impurity resolution quality control

Best-Fit Application Scenarios for Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate Based on Quantitative Evidence


Scenario 1: ANDA Filers Requiring a Certified Fingolimod Ketone Impurity Reference Standard for Method Validation

Generic pharmaceutical companies filing Abbreviated New Drug Applications for fingolimod hydrochloride must demonstrate control of all specified and unspecified organic impurities per USP/EP monographs. The target compound, commercially available as Fingolimod Impurity 5 (purity >95% HPLC), provides a fully characterized reference standard with COA, ¹H/¹³C NMR, FTIR, MS, and HPLC data for analytical method development (AMV) and quality control (QC) [1]. Its distinct molecular identity and chromatographic retention, separated from the reduced methylene analog (Impurity 8), are essential for establishing method specificity [2].

Scenario 2: Process Chemistry Teams Pursuing the High-Yield Durand Synthesis of FTY720 to Minimize Purification Burden

Process R&D groups developing cost-effective fingolimod manufacturing routes can adopt the Durand synthesis, which proceeds through the target compound as the key intermediate. The condensation step achieves 94% yield, reducing raw-material costs, and the ketone-based route completely avoids the 10–15% styrene impurity that plagues the conventional alkyl iodide condensation [REFS-1, REFS-2]. This eliminates the need for multiple recrystallizations or column chromatography, resulting in a shorter, higher-throughput process suitable for commercial scale-up .

Scenario 3: Medicinal Chemistry Teams Synthesizing FTY720 Analogs via Ketone Functional-Group Diversification

Medicinal chemists exploring structure-activity relationships of sphingosine-1-phosphate receptor modulators can leverage the ketone group (δ 196.5 ppm in ¹³C NMR) of the target compound as a synthetic handle for diversification [1]. The ketone can undergo chemoselective reduction to the methylene analog, reductive amination to install amine substituents, or oxime formation for conformational restriction. This versatility is unavailable with the reduced methylene intermediate, making the target compound the preferred starting point for analog libraries [2].

Scenario 4: Quality Control Laboratories Performing Pharmacopoeial Organic Impurity Profiling of Fingolimod Hydrochloride API

QC laboratories responsible for batch release testing of fingolimod hydrochloride must quantify organic impurities at levels ≤0.10% per ICH Q3A guidelines. The target compound, as a structurally distinct ketone impurity, requires an authenticated reference standard for accurate peak identification and quantification within the validated RP-UPLC method [1]. Its molecular-weight difference (+13.99 g/mol) and increased polarity relative to the methylene analog ensure baseline resolution under the prescribed chromatographic conditions, preventing co-elution errors that could lead to false batch acceptance [2].

Quote Request

Request a Quote for Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.